molecular formula C21H26ClN5O B11315642 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11315642
M. Wt: 399.9 g/mol
InChI Key: JQSVSIKLYUFBLV-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the morpholin-4-yl propyl group: This is usually done through a nucleophilic substitution reaction where the morpholin-4-yl propyl group is attached to the nitrogen atom of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the chlorophenyl group to convert it into a phenyl group.

    Substitution: The compound can undergo various substitution reactions, particularly at the nitrogen atoms, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its activity against various diseases, including cancer and infectious diseases, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics, making it valuable in materials science.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Morpholine derivatives: Compounds containing the morpholine ring are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H26ClN5O

Molecular Weight

399.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H26ClN5O/c1-15-13-19(23-7-4-8-26-9-11-28-12-10-26)27-21(24-15)16(2)20(25-27)17-5-3-6-18(22)14-17/h3,5-6,13-14,23H,4,7-12H2,1-2H3

InChI Key

JQSVSIKLYUFBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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